molecular formula C8H14ClNO2 B13555728 7-Aminobicyclo[4.1.0]heptane-7-carboxylicacidhydrochloride

7-Aminobicyclo[4.1.0]heptane-7-carboxylicacidhydrochloride

Cat. No.: B13555728
M. Wt: 191.65 g/mol
InChI Key: FHBKHHWNOMBYRM-UHFFFAOYSA-N
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Description

7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride typically involves the reaction of cyclohexene with chloroform and sodium hydroxide in the presence of tri-n-propylamine . The reaction is carried out under controlled conditions, including cooling to 0°C with an ice bath and stirring vigorously. The mixture is then further stirred at room temperature and heated to 50°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phosphorus trichloride, anhydrous aluminum trichloride, and oxygen . The reactions are typically carried out under mild conditions to preserve the bicyclic structure of the compound .

Major Products Formed

The major products formed from the reactions of 7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride include various phosphonic dichlorides and phosphonates

Scientific Research Applications

7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride has several scientific research applications, including:

    Drug Synthesis: This compound is used as an intermediate in the synthesis of various pharmaceuticals.

    Organic Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, leading to its effects in different applications. detailed studies on its mechanism of action are limited and require further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride include:

  • 7,7-Dichlorobicyclo[4.1.0]heptane
  • 7,7-Dichlorobicyclo[4.1.0]hept-2-ylphosphonic dichloride

Uniqueness

The uniqueness of 7-Aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride lies in its bicyclic structure, which provides distinct chemical and physical properties. This structure allows for specific interactions with molecular targets, making it valuable in various scientific research applications.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

7-aminobicyclo[4.1.0]heptane-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)5-3-1-2-4-6(5)8;/h5-6H,1-4,9H2,(H,10,11);1H

InChI Key

FHBKHHWNOMBYRM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2(C(=O)O)N.Cl

Origin of Product

United States

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